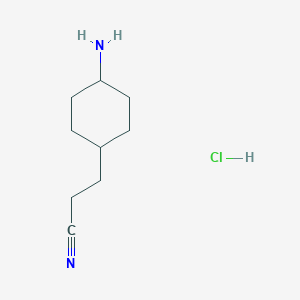

3-(4-Aminocyclohexyl)propanenitrile hydrochloride

Description

Properties

IUPAC Name |

3-(4-aminocyclohexyl)propanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.ClH/c10-7-1-2-8-3-5-9(11)6-4-8;/h8-9H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZOYZGJWOPMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular and Structural Data

| Property | Value | |

|---|---|---|

| Molecular Formula | C₉H₁₇ClN₂ | |

| Molecular Weight | 188.70 g/mol | |

| Monoisotopic Mass | 188.1080 Da | |

| Structure (SMILES) | C1CC(CCC1CCC#N)N.Cl | |

| PubChem CID | 126844502 | |

| ChemSpider ID | 58215097 |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-aminocyclohexyl)propanenitrile hydrochloride typically follows these main stages:

- Construction of the cyclohexane ring with appropriate substitution

- Introduction of the aminogroup at the 4-position

- Attachment of the propanenitrile side chain

- Conversion to the hydrochloride salt

Key Intermediates

Stepwise Synthetic Procedure

Step 2: Formation of the Hydrochloride Salt

- The free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate).

- Anhydrous hydrogen chloride gas or a solution of hydrochloric acid is added dropwise under stirring to precipitate the hydrochloride salt.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Analytical Data and Characterization

| Analytical Parameter | Value/Method |

|---|---|

| Melting Point | Typically 150–170°C (salt) |

| Purity (HPLC) | >98% |

| NMR (¹H, ¹³C) | Confirms structure |

| Mass Spectrometry | Confirms molecular weight |

| Elemental Analysis | Confirms empirical formula |

Note: Specific values may vary depending on the synthetic route and purification.

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Nitro precursor, H₂, Pd/C or Ni | Reduction to aminocyclohexane |

| 2 | 3-bromopropanenitrile, base, DMF | Alkylation to introduce propanenitrile |

| 3 | HCl (gas or solution), EtOH | Formation of hydrochloride salt |

| 4 | Recrystallization (EtOH, anti-solvent) | Purification and isolation |

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminocyclohexyl)propanenitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(4-Aminocyclohexyl)propanenitrile hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Aminocyclohexyl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in substituents, backbone chains, and salt forms:

Key Observations :

- Cyclohexyl vs. Aromatic Groups : The target compound’s cyclohexylamine group may confer lower steric hindrance and higher conformational flexibility compared to rigid aromatic analogs (e.g., phenyl or methoxyphenyl derivatives) .

- Nitrile vs. Ester Groups : Nitriles offer distinct reactivity (e.g., nucleophilic additions), whereas esters are prone to hydrolysis, influencing their roles in synthesis .

- Salt Forms : The trihydrochloride in enhances aqueous solubility but complicates purification, while single hydrochlorides (e.g., ) balance stability and handling.

Physicochemical Properties

Available data from analogs suggest trends in molecular weight, stability, and solubility:

Key Observations :

Biological Activity

3-(4-Aminocyclohexyl)propanenitrile hydrochloride, with the molecular formula C9H17N2Cl, is a compound that has garnered interest in various scientific fields due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications supported by research findings and data.

The compound is synthesized through the reaction of 4-aminocyclohexanone with acrylonitrile, followed by treatment with hydrochloric acid to form the hydrochloride salt. This synthesis pathway is crucial for obtaining high purity and yield, which are essential for biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways, influencing both physiological and pathological processes. The exact mechanisms are still under investigation, but initial studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against colon cancer cell lines and shown promising results in reducing cell viability .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit phosphodiesterase type IV (PDE4), which is a target for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This inhibition can lead to decreased levels of pro-inflammatory cytokines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models when administered at specific doses .

- Inflammatory Disease Model : In a murine model of asthma, treatment with this compound resulted in reduced airway hyperresponsiveness and inflammation markers, suggesting its potential use in treating allergic conditions .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Further studies are required to evaluate long-term safety profiles and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.